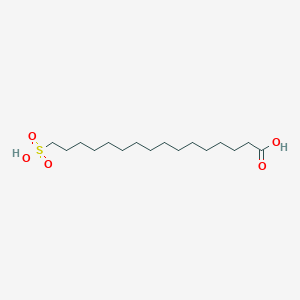

16-Sulfohexadecanoicacid

Cat. No. B8517899

M. Wt: 336.5 g/mol

InChI Key: XICDGIZVYLPJQT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09085637B2

Procedure details

Solutions of sodium sulfite (327 g, 2.60 mol) in water (1.26 L) and 16-bromo-hexadecanoic acid methyl ester (728 g, 2.00 mol, 96% purity) in 1-propanol (945 mL) and methanol (420 mL) were heated to reflux in 6 L reactor equipped with mechanical stirrer for 48 hours. The reaction mixture was cooled to 27° C. and diluted with tetrahydrofuran (2 L). Reaction mixture was filtered and solid material was washed with tetrahydrofuran (3×700 mL). Filtrate was cooled to 0° C. and another portion of material was precipitated. This precipitate was filtered and washed with tetrahydrofuran (2×200 mL). Solids were combined and mixed with water (8.4 L) in 20 L pot. Solution of sodium hydroxide (120 g, 3.00 mol) was added. The mixture was heated to boiling for about 5 hours. Solution of sulfuric acid (430 mL, 8.00 mol) in water (500 mL) was slowly added into the reaction mixture (sulfur dioxide is formed). Reaction mixture was heated to boiling for 10 minutes and then let to cool to 15° C. (ice bath). The mixture was filtered on Büchner funnel through filter paper Seitz (several layers filter) applying vacuo. This procedure was very slow and took two days. Solid material was several times washed with distilled water until pH of filtrate was between 2 and 3. This procedure took about three days. Muddy white material was dried in oven at 80° C. giving desired product.

Identifiers

|

REACTION_CXSMILES

|

[S:1]([O-:4])([O-:3])=[O:2].[Na+].[Na+].C[O:8][C:9](=[O:26])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24]Br.[OH-].[Na+].S(=O)(=O)(O)O.S(=O)=O>O.C(O)CC.O1CCCC1.CO>[S:1]([CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][C:9]([OH:26])=[O:8])([OH:4])(=[O:3])=[O:2] |f:0.1.2,4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

327 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)([O-])[O-].[Na+].[Na+]

|

|

Name

|

|

|

Quantity

|

728 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(CCCCCCCCCCCCCCCBr)=O

|

|

Name

|

|

|

Quantity

|

1.26 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

945 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(CC)O

|

|

Name

|

|

|

Quantity

|

420 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

120 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

430 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)=O

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

2 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

27 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux in 6 L reactor

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with mechanical stirrer for 48 hours

|

|

Duration

|

48 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

solid material was washed with tetrahydrofuran (3×700 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Filtrate was cooled to 0° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

another portion of material was precipitated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with tetrahydrofuran (2×200 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixed with water (8.4 L) in 20 L pot

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was heated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to boiling for 10 minutes

|

|

Duration

|

10 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool to 15° C. (ice bath)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered on Büchner funnel

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

through filter

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

paper Seitz (several layers filter)

|

WAIT

|

Type

|

WAIT

|

|

Details

|

took two days

|

|

Duration

|

2 d

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with distilled water until pH of filtrate

|

WAIT

|

Type

|

WAIT

|

|

Details

|

This procedure took about three days

|

|

Duration

|

3 d

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Muddy white material was dried in oven at 80° C.

|

Outcomes

Product

Details

Reaction Time |

5 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

S(=O)(=O)(O)CCCCCCCCCCCCCCCC(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |